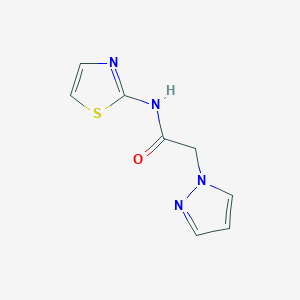

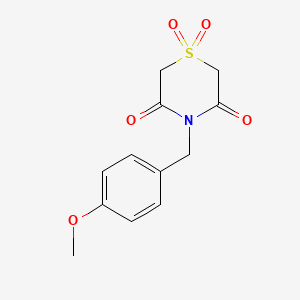

![molecular formula C14H20FN3O3S B2663334 4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine CAS No. 712345-40-9](/img/structure/B2663334.png)

4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

While the exact synthesis process for “4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine” is not available, studies have been conducted on the synthesis and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .Scientific Research Applications

Antioxidant Properties

Compounds related to 4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine have been evaluated for their in vitro antioxidant properties. In particular, derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment showed promising ABTS•+ scavenging potential, with activities comparable to standard drugs like carvedilol and atenolol, suggesting their potential utility in oxidative stress-related disorders (Malík et al., 2017).

Antiviral Activity

Derivatives of this compound substituted with sulfonamide and urea groups have been synthesized and assessed for their antiviral activity. Notably, one of the sulfonamide derivatives exhibited significantly higher antiviral activity against an avian paramyxovirus than Ribavirin, a known antiviral drug, indicating potential for further development as antiviral agents (Selvakumar et al., 2018).

Anticancer Activity

A series of 4-aminoquinoline derived sulfonyl analogs, utilizing a hybrid pharmacophore approach, were designed and synthesized, showing cytotoxicity against breast tumor cell lines. One particular compound demonstrated significant effectiveness across a range of cancers, highlighting its potential as a safer anticancer agent due to lower required doses for effect compared to non-cancer cells (Solomon et al., 2019).

Synthesis Methods

Research has also focused on the synthesis methods for related compounds, such as the Fe-catalyzed synthesis of flunarizine and its isomers, providing a basis for the efficient production of this class of compounds. Such methodologies are crucial for facilitating further pharmacological studies and applications (Shakhmaev et al., 2016).

Imaging Agents for Cancer

Studies have developed novel radiopharmaceuticals, such as [18F]DASA-23, for non-invasive measurement of pyruvate kinase M2 levels by positron emission tomography (PET), a key enzyme in cancer metabolism. This imaging agent has demonstrated promise in delineating low-grade and high-grade glioma, offering a non-invasive tool for cancer diagnosis and monitoring (Patel et al., 2019).

Mechanism of Action

properties

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O3S/c15-13-3-1-2-4-14(13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERJCROLTQNHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

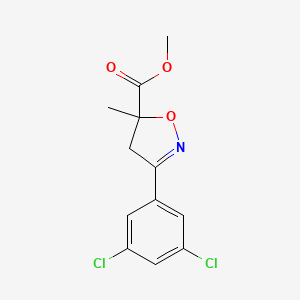

![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)

![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)

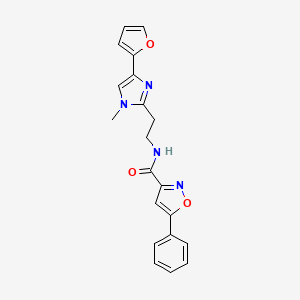

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)

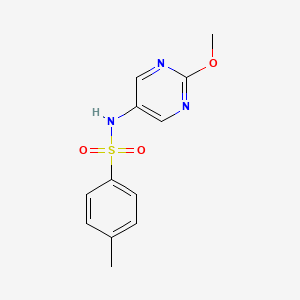

![2,2,2-Trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B2663265.png)

![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrazole](/img/structure/B2663271.png)